molecular formula C15H17N3O3 B2651116 1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid CAS No. 1155612-98-8

1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B2651116
CAS No.: 1155612-98-8
M. Wt: 287.319
InChI Key: DRZVVYKZHSNSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a methyl-linked 4-oxo-3,4-dihydroquinazolin-2-yl moiety. This structural motif is frequently associated with bioactive molecules, particularly kinase inhibitors, due to its ability to mimic purine bases in ATP-binding pockets . The piperidine-3-carboxylic acid group introduces conformational flexibility and ionizable functional groups, which may enhance solubility and target engagement.

Properties

IUPAC Name

1-[(4-oxo-3H-quinazolin-2-yl)methyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14-11-5-1-2-6-12(11)16-13(17-14)9-18-7-3-4-10(8-18)15(20)21/h1-2,5-6,10H,3-4,7-9H2,(H,20,21)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZVVYKZHSNSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=CC=CC=C3C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazolinone core. The piperidine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may employ green chemistry approaches, such as microwave-assisted synthesis, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the quinazolinone core. Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .

Scientific Research Applications

1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound may interact with cellular pathways involved in inflammation, pain, or cancer progression, modulating their activity to exert therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name (CAS No.) Substituent on Piperidine-3-Carboxylic Acid Molecular Formula Key Functional Groups
Target Compound 4-Oxo-3,4-dihydroquinazolin-2-ylmethyl C₁₆H₁₇N₃O₃* Quinazolinone, carboxylic acid
1-[(3,4-Dimethoxyphenyl)methyl]piperidine-3-carboxylic acid (896046-80-3) 3,4-Dimethoxyphenylmethyl C₁₆H₂₁NO₅ Methoxy groups, aromatic ring
1-[(4-Cyanophenyl)methyl]piperidine-3-carboxylic acid (939757-51-4) 4-Cyanophenylmethyl C₁₄H₁₆N₂O₂ Cyano group (electron-withdrawing)
1-[4,4-Bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid (115103-55-4) Bis-thiophene butenyl C₂₀H₂₅NO₂S₂ Thiophene rings, alkenyl linker
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid (1155616-11-7) 2-Phenyloxazol-4-ylmethyl C₁₇H₁₈N₂O₃ Oxazole ring (heteroaromatic)
1-[(2-Methyl-3-oxo-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid Benzoxazinylsulfonyl C₁₆H₁₈N₂O₅S Sulfonyl group, benzoxazinone
1-(4-Aminophenyl)piperidine-3-carboxylic acid (1177345-22-0) 4-Aminophenyl C₁₂H₁₆N₂O₂ Primary amine (electron-donating)

*Calculated molecular formula for the target compound.

Physicochemical and Pharmacological Implications

Electronic and Solubility Profiles

  • Target Compound: The quinazolinone core provides moderate polarity, while the carboxylic acid enhances water solubility at physiological pH. The planar structure may limit membrane permeability.
  • Cyanophenyl Analog : The electron-withdrawing cyano group reduces electron density on the aromatic ring, possibly stabilizing interactions with π-acidic enzyme pockets.
  • Bis-Thiophene Analog : Thiophene rings and alkenyl linker introduce significant hydrophobicity (logP likely >3), which may compromise bioavailability despite enhanced aromatic stacking.
  • Oxazole Analog : The oxazole’s nitrogen atoms could engage in hydrogen bonding, mimicking the target compound’s quinazolinone interactions.
  • Sulfonyl-Benzoxazinone Analog : The sulfonyl group increases acidity (pKa ~1-2), favoring ionization and renal clearance. Benzoxazinone may mimic quinazolinone in target binding.
  • Aminophenyl Analog : The amine group enhances solubility in acidic environments (e.g., stomach) and may participate in salt-bridge interactions with biological targets.

Biological Activity

1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid, also known by its CAS number 1155612-98-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 1155612-98-8

The compound features a quinazoline moiety linked to a piperidine ring, which is significant for its biological interactions.

This compound exhibits various biological activities that suggest mechanisms involving:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.

Therapeutic Applications

Research indicates that this compound may have applications in treating:

  • Cancer : Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against ovarian and breast cancer cells, with IC50 values in the micromolar range.
  • Neuroprotective Effects :
    • Research has suggested that compounds with similar structures can provide neuroprotective effects against neurodegenerative diseases by inhibiting oxidative stress and apoptosis pathways.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50 (µM)Reference
This compoundCytotoxicity in cancer cells5.0
Voreloxin (similar structure)Anticancer agent0.29
Other quinazoline derivativesNeuroprotectionVaries

In Vitro Studies

Recent studies have evaluated the compound's effectiveness in vitro against various cell lines. The findings suggest that it can significantly inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators.

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Animal models will be crucial for understanding pharmacokinetics and potential therapeutic windows.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.